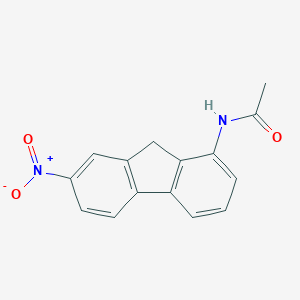

N-(7-nitro-9H-fluoren-1-yl)acetamide

説明

特性

IUPAC Name |

N-(7-nitro-9H-fluoren-1-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O3/c1-9(18)16-15-4-2-3-13-12-6-5-11(17(19)20)7-10(12)8-14(13)15/h2-7H,8H2,1H3,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWLIJDYWCOAPQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=CC2=C1CC3=C2C=CC(=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00148411 | |

| Record name | Acetamide, N-(7-nitrofluoren-1-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00148411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108100-29-4 | |

| Record name | Acetamide, N-(7-nitrofluoren-1-yl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108100294 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetamide, N-(7-nitrofluoren-1-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00148411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Structural Modifications of N 7 Nitro 9h Fluoren 1 Yl Acetamide Analogs

Strategies for the Synthesis of N-(7-Nitro-9H-fluoren-1-yl)acetamide

The synthesis of this compound typically involves a multi-step process starting from a suitable fluorene (B118485) precursor. A common approach involves the nitration of a fluorene derivative followed by the introduction of the acetamide (B32628) group, or vice versa. The specific sequence and reagents can be adapted to achieve the desired isomer. For instance, the synthesis could potentially start with 1-aminofluorene, which is then acetylated to form 1-acetamidofluorene. Subsequent nitration would need to be carefully controlled to favor the introduction of the nitro group at the 7-position. The regioselectivity of the nitration step is crucial and can be influenced by the directing effects of the existing substituents on the fluorene ring.

Another potential route could involve the nitration of a fluorene precursor first, followed by reduction of a nitro group to an amino group at the 1-position, and subsequent acetylation. The choice of synthetic pathway often depends on the availability of starting materials and the desired yield and purity of the final product.

Synthesis of Related Nitrofluorene-Acetamide Isomers and Derivatives

The synthetic principles applied to this compound can be extended to produce a variety of isomers and derivatives with different substitution patterns on the fluorene core.

N-(7-Nitro-9H-fluoren-2-yl)acetamide (2-Acetamido-7-nitrofluorene)

The synthesis of the 2-isomer, N-(7-nitro-9H-fluoren-2-yl)acetamide, often starts with 2-aminofluorene (B1664046). Acetylation of 2-aminofluorene yields 2-acetylaminofluorene (B57845). Subsequent nitration of this intermediate leads to the formation of N-(7-nitro-9H-fluoren-2-yl)acetamide. The directing effect of the acetamido group at the 2-position favors the introduction of the nitro group at the 7-position.

Halogenated Nitrofluorene-Acetamide Derivatives

The introduction of halogen atoms onto the nitrofluorene-acetamide scaffold can significantly alter the compound's properties. nih.gov Halogenated derivatives can be synthesized through various methods. One approach involves the direct halogenation of a pre-formed nitrofluorene-acetamide. The position of halogenation is directed by the existing nitro and acetamide groups.

Alternatively, a halogenated fluorene derivative can be used as the starting material. For example, a bromo- or chloro-substituted aminofluorene could be acetylated and then nitrated to yield the desired halogenated nitrofluorene-acetamide. A general synthetic route for 2-phenoxy-N-phenylacetamide derivatives involves treating aromatic amines with bromoacetyl bromide, followed by reaction with a substituted phenol. mdpi.com This methodology could be adapted for the synthesis of halogenated nitrofluorene-acetamide derivatives. For instance, a novel series of 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide compounds were synthesized and evaluated for their antitubercular activities. mdpi.com

N-Hydroxylated Derivatives as Synthetic Intermediates or Probes

N-hydroxylated derivatives, such as N-hydroxy-N-acetylaminofluorenes, are important as they can act as synthetic intermediates and probes. A well-known example is N-acetoxy-N-2-acetylaminofluorene (N-A-AAF), a derivative of 2-acetylaminofluorene. wikipedia.org This compound is formed by the N-hydroxylation of 2-acetylaminofluorene, followed by O-acetylation. While not a direct analog of this compound, the synthetic principles for creating N-hydroxylated and N-acetoxylated fluorene derivatives are relevant. For instance, N-(2-hydroxy-3-nitrophenyl)acetamide has been synthesized by cooling a suspension of the starting material in a water/acetic acid mixture and adding nitric acid. mdpi.com

Ring Annelation Reactions and Fluorene-Acetamide Hybrid Structures

Ring annelation reactions provide a powerful tool for constructing fused ring systems, including those containing a fluorene core. The Robinson annelation, a classic method for forming six-membered rings, involves a Michael addition followed by an aldol (B89426) condensation. wikipedia.org This reaction has been utilized in the enantioselective synthesis of complex molecules containing the ABC ring system of natural products like norzoanthamine. nih.gov

A series of 3-hydroxy-fluorene-2-carboxylate compounds were synthesized using a Michael addition of acetoacetate (B1235776) to 2-benzylideneindan-l-one, which was then followed by a Robinson annelation and aromatization. mdpi.com This demonstrates how annelation strategies can be employed to build the fluorene framework itself, onto which acetamide and nitro functionalities could potentially be introduced in subsequent steps.

N-Acetylation in the Context of Fluorene Chemistry

N-acetylation is a fundamental reaction in the synthesis of the target compound and its analogs. The process typically involves reacting an amino-fluorene derivative with an acetylating agent such as acetyl chloride or acetic anhydride. researchgate.netbohrium.com For example, the Friedel-Crafts acetylation of 9H-fluorene is an effective way to prepare mono- and diacetyl-9H-fluorenes. researchgate.net The reaction conditions, including the choice of Lewis acid catalyst and solvent, can influence the position of acetylation on the fluorene ring. researchgate.net

In a specific example, N-(6-acetyl-1-nitronaphthalen-2-yl)acetamide was synthesized from 2-acetyl-6-aminonaphthalene through a two-step reaction of acetylation and subsequent nitration. nih.gov This highlights the utility of acetylation in building more complex functionalized aromatic systems. The treatment of 9-fluorenyllithium with acetyl chloride yields 9-acetylfluorene along with by-products, indicating that the position of the acetyl group can also be controlled by using organometallic intermediates. bohrium.com

Metabolic Biotransformation Pathways of N 7 Nitro 9h Fluoren 1 Yl Acetamide and Analogs

Enzymatic Systems Involved in Metabolism

The metabolism of N-(7-nitro-9H-fluoren-1-yl)acetamide involves several key enzymatic systems that catalyze its conversion into various metabolites. These enzymes are responsible for the initial modifications that render the compound more water-soluble or, in some cases, more reactive.

Cytochrome P450 (P450) enzymes are a superfamily of heme-containing monooxygenases that play a central role in the metabolism of a vast array of xenobiotics, including drugs and carcinogens. nih.govnih.govresearchgate.net These enzymes are primarily responsible for Phase I oxidative reactions. longdom.org In the context of aromatic compounds like this compound, P450 enzymes catalyze various oxidative transformations.

For the analogous compound, N-2-fluorenylacetamide (2-AAF), P450 enzymes, particularly CYP1A2, are known to be involved in its metabolic activation through oxidation. nih.govnih.gov The reactions include hydroxylation at various positions on the aromatic fluorene (B118485) ring system and, critically, at the nitrogen atom of the acetamide (B32628) group. nih.gov Given the structural similarity, it is highly probable that P450 enzymes are also the primary catalysts for the oxidative metabolism of this compound. Under hypoxic conditions, P450s can also contribute to reductive reactions, which may be relevant for the nitro group present in this compound. nih.gov

Table 1: Key Cytochrome P450 Enzymes in Aromatic Amine Metabolism

| Enzyme Family | Key Isoforms | Typical Reactions Catalyzed | Substrate Examples |

|---|---|---|---|

| CYP1A | CYP1A2 | N-hydroxylation, Aromatic hydroxylation | Aromatic amines, 2-Acetylaminofluorene (B57845) |

| CYP2E | CYP2E1 | Oxidation of small molecules, Acetaminophen oxidation | Ethanol, Acetaminophen |

This table provides an overview of P450 enzymes known to metabolize structurally related compounds.

N-hydroxylation, the addition of a hydroxyl group to a nitrogen atom, is a well-established and critical metabolic activation pathway for aromatic amines and amides. researchgate.netnih.gov This reaction is predominantly catalyzed by cytochrome P450 enzymes, particularly the CYP1A2 isoform for many aromatic amines. nih.gov The product of this reaction, an N-hydroxy metabolite, is often more toxic and carcinogenic than the parent compound.

For this compound, N-hydroxylation would convert the acetamide group to an N-hydroxy-acetamide moiety. This transformation is considered an obligatory first step in the bioactivation of many carcinogenic fluorenylacetamides, such as N-2-fluorenylacetamide (2-AAF). nih.gov The resulting N-hydroxy metabolite is a proximate carcinogen that can undergo further transformations to become a highly reactive electrophile. nih.gov The stability and subsequent reactivity of the N-hydroxy intermediate are key factors in determining the compound's potential toxicity.

The presence of a nitro group on the fluorene ring introduces another major pathway for metabolic activation: nitroreduction. scielo.brnih.gov This process involves the reduction of the nitro group (-NO₂) to a nitroso (-NO), hydroxylamino (-NHOH), and finally an amino (-NH₂) group. nih.govresearchgate.net These reductive steps are catalyzed by a variety of enzymes known as nitroreductases, which are found in both mammalian tissues and gut microbiota. nih.govoup.com

Nitroreduction is a key bioactivation mechanism for many nitroaromatic compounds. scielo.brnih.gov The process can occur via a one-electron or a two-electron pathway. nih.govoup.com The one-electron reduction forms a nitro anion radical, which can participate in futile redox cycling with oxygen, generating superoxide radicals. scielo.broup.com The two-electron reduction, catalyzed by oxygen-insensitive nitroreductases, bypasses the radical intermediate and directly forms the nitroso derivative. researchgate.netoup.com The hydroxylamino intermediate formed during this pathway is a reactive electrophile capable of interacting with cellular macromolecules. nih.gov

Formation of Reactive Metabolites and Electrophilic Species

The metabolic pathways of N-hydroxylation and nitroreduction both lead to the formation of highly reactive, electrophilic metabolites. These species are often the ultimate carcinogenic forms of the parent compound, capable of covalently binding to nucleophilic sites on cellular macromolecules like DNA and proteins.

Following N-hydroxylation of the acetamide group, the resulting N-hydroxy metabolite can be further activated. This typically involves esterification of the N-hydroxy group by Phase II enzymes like sulfotransferases or acetyltransferases. The resulting esters (e.g., O-sulfate or O-acetyl esters) are unstable and can spontaneously break down, losing the sulfate or acetate group to form a highly electrophilic nitrenium ion. This arylnitrenium ion is a potent electrophile that readily reacts with DNA bases, forming DNA adducts. nih.gov

Similarly, the nitroreduction pathway generates the N-hydroxylamino derivative from the nitro group. This intermediate is also reactive and can be protonated under physiological conditions to form a nitrenium ion, which can then bind to DNA. nih.gov

Table 2: Potential Reactive Metabolites of this compound

| Metabolic Pathway | Precursor Metabolite | Reactive Species | Mechanism of Formation |

|---|---|---|---|

| N-Hydroxylation | N-hydroxy-N-(7-nitro-9H-fluoren-1-yl)acetamide | Nitrenium ion | Heterolytic cleavage of an O-ester (sulfate or acetyl) |

Phase II Metabolic Transformations (e.g., Glucuronidation, Sulfation, Acetylation)

Phase II metabolic reactions involve the conjugation of the parent compound or its Phase I metabolites with endogenous polar molecules. longdom.orgupol.cz These reactions generally increase water solubility, facilitating the excretion of the xenobiotic. longdom.orgupol.cz Key Phase II enzymes include UDP-glucuronosyltransferases (UGTs), sulfotransferases (SULTs), and N-acetyltransferases (NATs). upol.cz

While Phase II reactions are typically associated with detoxification, they can, as mentioned above, also play a role in bioactivation.

Glucuronidation: Hydroxylated metabolites of this compound, formed by P450-mediated oxidation on the fluorene ring, can undergo glucuronidation. This process, catalyzed by UGTs, attaches a glucuronic acid moiety to the hydroxyl group, significantly increasing water solubility for excretion. longdom.org Glucuronidation of the N-hydroxy metabolite has also been observed for analogous compounds like 2-AAF. nih.gov

Sulfation: As a bioactivation step, sulfotransferases can catalyze the transfer of a sulfonate group to the N-hydroxy metabolite, forming an unstable O-sulfate ester that leads to the generation of a reactive nitrenium ion.

Acetylation: Acetylation can also be involved in both activation and deactivation pathways. N-acetyltransferases can catalyze the O-acetylation of the N-hydroxy metabolite, another pathway to a reactive nitrenium ion. Conversely, if the nitro group is fully reduced to an amino group, N-acetyltransferases can acetylate this new amino group, which is generally a detoxification step.

Molecular Interactions and Mechanisms of Action of N 7 Nitro 9h Fluoren 1 Yl Acetamide Metabolites

DNA Adduct Formation by Reactive Metabolites

The genotoxicity of many nitroaromatic compounds, including nitrofluorenes, is largely attributed to the covalent binding of their reactive metabolites to DNA, forming DNA adducts. This process is initiated by the metabolic activation of the parent compound.

The metabolic activation of N-(7-nitro-9H-fluoren-1-yl)acetamide is thought to proceed through the reduction of the nitro group at the 7-position to a hydroxylamino group, forming N-hydroxy-N-(7-amino-9H-fluoren-1-yl)acetamide. This intermediate can be further activated by acetylation or sulfonation of the hydroxylamino group, leading to the formation of a highly reactive nitrenium ion. This electrophilic species can then attack nucleophilic sites on DNA bases, resulting in the formation of covalent adducts.

Studies on structurally related nitrofluorenes, such as 2-nitrofluorene (B1194847) and its hydroxylated metabolites, have demonstrated that the position of functional groups on the fluorene (B118485) ring significantly influences the efficiency of DNA adduct formation. For instance, research on 5-, 7-, and 9-hydroxy-2-nitrofluorene showed that the 7- and 9-hydroxy metabolites induced DNA adducts in rat liver, whereas the 5-hydroxy metabolite had a low capacity for adduct formation nih.gov. This suggests that the substitution pattern on the fluorene nucleus is a key factor in determining the genotoxic potential.

While specific studies exhaustively characterizing the full spectrum of DNA adducts formed by this compound are limited, the known reactivity of metabolites from similar aromatic amines and nitroaromatics allows for the prediction of the likely adduct structures. The primary targets for adduction by the reactive metabolites of nitrofluorenes are the nucleophilic centers in purine (B94841) bases, particularly guanine (B1146940) and adenine.

Based on studies with analogous compounds like 2-aminofluorene (B1664046) and 2,7-dinitrofluorene (B108060), the major DNA adducts are expected to be formed at the C8 and N2 positions of guanine and the C8 position of adenine. For example, the major DNA adduct identified from the in vitro nitroreduction of 2,7-dinitrofluorene was N-(deoxyguanosin-8-yl)-2-amino-7-nitrofluorene nih.gov. This indicates a preference for the C8 position of guanine. Adducts at the N7 position of guanine are also possible, although they are often less stable.

The following table summarizes the potential DNA adducts formed from the metabolites of this compound, based on the reactivity of similar compounds.

| Adduct Type | Nucleobase Target | Position of Adduction | Potential Consequence |

| Guanine Adducts | Guanine | C8 | Can induce conformational changes in DNA (Z-DNA), leading to frameshift mutations. |

| N2 | Can cause base pair substitutions. | ||

| N7 | Often chemically unstable and can lead to depurination, creating apurinic sites. nih.govsemanticscholar.org | ||

| Adenine Adducts | Adenine | C8 | Can disrupt DNA replication and transcription. |

Advanced analytical techniques such as ³²P-postlabeling combined with high-performance liquid chromatography (HPLC) and mass spectrometry (MS), particularly LC-MS/MS, are crucial for the separation, detection, and structural characterization of these DNA adducts nih.govrsc.orgnih.gov.

The formation of DNA adducts by the metabolites of this compound is a complex process influenced by a variety of factors:

Metabolic Activation and Detoxification Balance: The rate and extent of DNA adduct formation are dependent on the balance between metabolic activation pathways that generate reactive electrophiles and detoxification pathways that conjugate and eliminate these reactive species. Key activating enzymes include cytochrome P450s and N,O-acetyltransferases, while detoxification is often mediated by glutathione (B108866) S-transferases (GSTs).

DNA Repair Capacity: Cellular DNA repair mechanisms, such as nucleotide excision repair (NER) and base excision repair (BER), can recognize and remove DNA adducts. The efficiency of these repair pathways can significantly modulate the persistence of adducts and, consequently, the ultimate biological outcome.

Sequence Context of DNA: The specific DNA sequence surrounding a potential adduction site can influence the reactivity of the nucleobases and the stability of the resulting adduct.

Chemical Stability of Adducts: The intrinsic chemical stability of different adducts varies. For example, N7-guanine adducts are generally less stable than C8-guanine adducts and can be lost through spontaneous depurination nih.gov.

Interaction with Cellular Macromolecules Beyond DNA

In addition to DNA, the reactive metabolites of this compound can form covalent adducts with other cellular macromolecules, such as proteins.

The electrophilic intermediates generated during the metabolism of this compound can react with nucleophilic amino acid residues in proteins, such as cysteine, histidine, and lysine. The formation of protein adducts can have several consequences, including the alteration of protein structure and function, which can disrupt cellular processes. Studies on the related compound N-2-fluorenylacetamide have demonstrated its ability to bind to proteins nih.gov. While specific protein targets of this compound metabolites have not been extensively identified, it is plausible that enzymes involved in its own metabolism could be targets.

The interaction of this compound and its metabolites with various enzyme systems can modulate their activity, further influencing the compound's own metabolism and toxicity.

Enzyme Inhibition: Metabolites of this compound could potentially inhibit the activity of certain enzymes. For instance, the binding of a metabolite to the active site of a cytochrome P450 enzyme could lead to mechanism-based inhibition, thereby altering the metabolism of the parent compound and other xenobiotics.

Enzyme Induction: Chronic exposure to this compound could potentially lead to the induction of metabolizing enzymes, such as certain cytochrome P450 isoforms. This could alter the balance between metabolic activation and detoxification, potentially increasing or decreasing the formation of reactive metabolites.

Mechanisms of Molecular Recognition and Binding

The molecular interactions of the metabolites of this compound are central to understanding their biological activity. The process is initiated by metabolic activation, which transforms the parent compound into reactive electrophilic species. These metabolites are then capable of covalently binding to cellular macromolecules, a critical step in the mechanism of action for many nitroaromatic compounds. While direct studies on this compound are limited, the mechanisms of molecular recognition and binding can be inferred from extensive research on structurally related nitrofluorene and arylamine carcinogens.

The metabolic activation of nitroaromatic compounds like this compound is a key prerequisite for their interaction with biological targets. This process typically involves the reduction of the nitro group to form a series of intermediates, culminating in a highly reactive N-hydroxy arylamine. This N-hydroxy metabolite can be further activated through O-esterification by cellular sulfotransferases or acetyltransferases, leading to the formation of an unstable ester. This ester readily undergoes heterolytic cleavage of the N-O bond to generate a highly electrophilic nitrenium ion.

This reactive nitrenium ion is the ultimate electrophilic species responsible for covalently modifying cellular nucleophiles, most notably DNA and proteins. The positively charged nitrenium ion is attracted to electron-rich centers in these macromolecules, leading to the formation of stable adducts.

The primary target for the metabolites of many carcinogenic fluorene derivatives is DNA. The electrophilic nitrenium ion preferentially attacks the nucleophilic sites on the DNA bases. Research on analogous compounds, such as 2,7-dinitrofluorene, has demonstrated the formation of specific DNA adducts. For instance, the major adduct formed from the metabolic activation of 2,7-dinitrofluorene is N-(deoxyguanosin-8-yl)-2-amino-7-nitrofluorene. This indicates a strong preference for the C8 position of guanine residues. A minor adduct with deoxyadenosine (B7792050) has also been observed. It is therefore highly probable that the metabolites of this compound form similar adducts, primarily at the C8 position of guanine. The formation of these bulky adducts can distort the DNA helix, interfere with DNA replication and transcription, and ultimately lead to mutations if not repaired.

In addition to DNA, the reactive metabolites of fluorenylacetamides can also bind to proteins. The mechanism of protein binding is analogous to that of DNA binding, involving the covalent modification of nucleophilic amino acid residues by the electrophilic nitrenium ion. Amino acids with nucleophilic side chains, such as cysteine (thiol group), methionine (thioether group), tyrosine (phenolic group), and histidine (imidazole group), are potential targets for adduction. The covalent binding of these metabolites to proteins can alter their structure and function, potentially disrupting critical cellular processes.

The table below summarizes the likely molecular interactions and binding sites based on studies of structurally similar compounds.

| Macromolecule | Binding Site | Type of Interaction | Likely Metabolite | Potential Consequence |

| DNA | C8 of Guanine | Covalent Adduction | Arylnitrenium ion | DNA distortion, mutations |

| DNA | N2 of Guanine | Covalent Adduction | Arylnitrenium ion | DNA distortion, mutations |

| DNA | C8 of Adenine | Covalent Adduction | Arylnitrenium ion | DNA distortion, mutations |

| Protein | Cysteine (thiol group) | Covalent Adduction | Arylnitrenium ion | Altered protein function |

| Protein | Methionine (thioether group) | Covalent Adduction | Arylnitrenium ion | Altered protein function |

| Protein | Tyrosine (phenolic group) | Covalent Adduction | Arylnitrenium ion | Altered protein function |

Genotoxicity and Carcinogenicity Studies in Non Human Experimental Models

Assessment of Genotoxic Potential (in vitro and in vivo models)

Genotoxicity assays are designed to detect direct or indirect damage to DNA, which can lead to mutations and potentially cancer. These tests are conducted in both bacterial (in vitro) and mammalian cell systems (in vitro and in vivo).

The bacterial reverse mutation assay, commonly known as the Ames test, is a widely used method to evaluate the mutagenic potential of chemical compounds. nih.gov The test utilizes specific strains of bacteria, such as Salmonella typhimurium and Escherichia coli, which are engineered to have a mutation in a gene essential for synthesizing an amino acid (e.g., histidine for Salmonella). nih.govnih.gov These auxotrophic bacteria cannot grow in a medium lacking this specific amino acid.

The principle of the assay is to expose these bacterial strains to the test chemical and observe if it causes a reverse mutation (reversion) that restores the gene's function, allowing the bacteria to grow in an amino-acid-deficient medium. nih.gov An increase in the number of revertant colonies compared to the spontaneous reversion rate in the control group indicates that the substance is mutagenic. Many of these assays are conducted both with and without an external metabolic activation system, typically a liver homogenate (S9 fraction), to mimic mammalian metabolism, as some chemicals only become mutagenic after being metabolized. nih.gov

Nitroaromatic compounds, a class to which N-(7-nitro-9H-fluoren-1-yl)acetamide belongs, are often potent mutagens in the Ames test. nih.gov For instance, the related compound 2-nitrofluorene (B1194847) is frequently used as a positive control in these assays due to its known mutagenic activity. who.int However, a review of the available scientific literature reveals no specific published studies that have evaluated this compound in the Ames test.

Table 1: Principles of the Bacterial Reverse Mutation (Ames) Test

| Parameter | Description |

| Test System | Specially constructed strains of Salmonella typhimurium or Escherichia coli with pre-existing mutations. |

| Principle | Detects gene mutations, specifically reverse mutations from amino acid auxotrophy to prototrophy. |

| Endpoint | Increased number of revertant colonies able to grow on a minimal medium. |

| Metabolic Activation | Typically performed with and without a mammalian liver S9 fraction to detect pro-mutagens. |

| Relevance | High-throughput screening for potential carcinogens; strong correlation between mutagenicity in this test and carcinogenicity in rodents. |

This table describes the general methodology of the Ames test. No data is available for this compound.

To complement bacterial assays, genotoxicity is also assessed in mammalian cells, which provides a more relevant model for human toxicology.

The In Vitro Micronucleus Test detects chromosomal damage. Micronuclei are small, extranuclear bodies that contain fragments of chromosomes or whole chromosomes that were not incorporated into the daughter nuclei during cell division. An increase in the frequency of micronucleated cells after exposure to a test substance indicates it may be a clastogen (causing chromosome breakage) or an aneugen (causing chromosome loss). This assay can be performed in various cell lines, such as Chinese hamster ovary (CHO) cells or human lymphocytes. nih.govbiocommerce.ru

The Chromosomal Aberration Test provides a more direct visualization of damage to chromosomes. Cells are treated with the test compound, and then arrested in metaphase. Their chromosomes are then examined microscopically for structural abnormalities, such as breaks, deletions, and rearrangements.

The Comet Assay (Single Cell Gel Electrophoresis) is a sensitive method for detecting DNA strand breaks in individual cells. After treatment with a substance, cells are embedded in agarose (B213101) on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA, containing fragments and breaks, migrates away from the nucleus, forming a "comet tail." The length and intensity of the tail are proportional to the amount of DNA damage.

While these assays are standard for evaluating the genotoxicity of chemicals, and related nitroarenes have been shown to induce DNA damage in such systems, there are no specific published results from micronucleus, chromosomal aberration, or comet assays for this compound. nih.gov

Studies on DNA damage and repair kinetics investigate the mechanisms by which a compound interacts with DNA and how cells respond to this damage. These studies can identify the formation of DNA adducts—covalent bonds between a chemical and DNA—which are often the initial step in chemical carcinogenesis. The persistence of these adducts is influenced by the cell's capacity for DNA repair.

For related compounds like 2-acetylaminofluorene (B57845), the metabolic activation to reactive intermediates that form DNA adducts is a well-understood mechanism of its carcinogenicity. wikipedia.org Research into a compound's ability to induce DNA damage and the subsequent cellular repair response provides crucial insight into its genotoxic and carcinogenic potential. No specific studies on DNA damage induction or repair kinetics for this compound have been identified in the scientific literature.

Carcinogenesis Induction in Experimental Animal Models

Long-term animal bioassays are the definitive method for identifying the carcinogenic potential of a chemical. These studies typically involve exposing rodents to the test substance over a significant portion of their lifespan and monitoring for the development of tumors.

The liver is a common target for chemical carcinogens because it is the primary site of metabolism for foreign compounds. nih.gov Models of hepatic (liver) carcinogenesis are well-established. One such model involves the administration of a known carcinogen, like 2-acetylaminofluorene (2-AAF), often in conjunction with a partial hepatectomy (surgical removal of part of the liver). The partial hepatectomy stimulates cell proliferation, which can enhance the carcinogenic effects of a chemical initiator. wikipedia.org

While this model is used to study liver cancer mechanisms and to test potential new carcinogens, no studies have been published that utilize this or similar models to specifically investigate the hepatic carcinogenic potential of this compound. The carcinogenicity of the related compound 2-nitrofluorene has been demonstrated in rats, producing liver tumors among others. who.int

Carcinogens can induce tumors in various tissues, not just the liver. Therefore, animal bioassays monitor for a wide range of neoplasms. For example, some studies use specific mouse strains, like B6C3F1, to assess the induction of various tumors, including malignant lymphomas. nih.gov A comprehensive carcinogenicity study would involve detailed histopathological examination of all major organs to identify any increase in tumor incidence.

There is no information available in the published scientific literature regarding the induction of malignant lymphomas or any other neoplasias in animal models following exposure to this compound.

Mechanistic Links Between DNA Adducts and Genotoxicity/Carcinogenesis

Information regarding the mechanistic links between DNA adducts of this compound and its potential for causing genetic damage and cancer is currently unavailable in scientific literature. Studies on analogous compounds suggest that such a link would involve the metabolic activation of the nitro group and the subsequent covalent binding of the resulting reactive metabolite to DNA. This binding can lead to mutations during DNA replication, which, if not properly repaired, can initiate the process of carcinogenesis. However, without experimental data specific to this compound, any discussion on this topic would be purely speculative and fall outside the scope of this factual report.

Experimental Systems and Research Models for Studying N 7 Nitro 9h Fluoren 1 Yl Acetamide

In Vitro Cellular and Subcellular Models

In vitro models are crucial for initial screening and mechanistic studies, allowing for controlled investigation of cellular and molecular processes without the complexities of a whole organism.

Primary Cell Cultures (e.g., Hepatocytes)

Primary hepatocytes are considered the "gold standard" for in vitro studies of liver metabolism because they retain many of the metabolic functions of the liver in vivo. nih.gov These cells are used to investigate the metabolic pathways of xenobiotics, including both Phase I (oxidation, reduction, hydrolysis) and Phase II (conjugation) reactions. For a compound like N-(7-nitro-9H-fluoren-1-yl)acetamide, primary hepatocytes would be instrumental in identifying key metabolites, understanding rates of metabolic conversion, and assessing potential cytotoxicity. Studies on hepatocyte cell lines and primary mouse hepatocytes have established a comprehensive resource for comparing and validating findings related to glucose and lipid metabolism, which can be affected by xenobiotic compounds. nih.gov

Established Cell Lines (e.g., Cancer Cell Lines, Syrian Hamster Embryo Cells)

Established, or immortalized, cell lines offer a readily available and reproducible system for a range of toxicological and pharmacological assays.

Cancer Cell Lines: Various human cancer cell lines, such as HepG2 (liver), MCF-7 (breast), A549 (lung), and HCT116 (colon), are routinely used to evaluate the antiproliferative or cytotoxic effects of novel chemical compounds. researchgate.netnih.gov Research on various acetamide (B32628) derivatives has utilized these cell lines to screen for potential anticancer activity. researchgate.netmdpi.comresearchgate.net Such models would be employed to determine if this compound or its metabolites can induce cell death, arrest the cell cycle, or inhibit cell proliferation. researchgate.net

Syrian Hamster Embryo (SHE) Cells: The SHE cell transformation assay is a well-established in vitro model for assessing the carcinogenic potential of chemicals. creative-bioarray.comeuropa.euoecd.org This assay measures the ability of a substance to induce morphological transformation in primary SHE cells, which is considered a predictor of in vivo carcinogenesis. europa.eu Studies have quantified the morphological transformation induced by carcinogens structurally related to this compound, such as N-acetoxy-2-fluorenyl-acetamide. nih.gov The SHE assay is valued because it can detect both genotoxic and non-genotoxic carcinogens. oecd.org

Table 1: Application of Established Cell Lines in the Study of Acetamide Derivatives This table is based on data from related acetamide and fluorene (B118485) compounds, as direct studies on this compound are limited.

| Model System | Compound Class / Example | Research Application | Key Findings | Citations |

|---|---|---|---|---|

| Cancer Cell Lines | Various Acetamide Derivatives | Anticancer Activity Screening | Identification of compounds with cytotoxic and antiproliferative effects against specific cancer cell lines. | researchgate.netmdpi.com |

| N-(3'-acetyl-8-nitro...)-acetamides | Cell Cycle Analysis | Induction of cell death in MCF-7 cells via G2/M phase cell cycle arrest. | researchgate.net | |

| Syrian Hamster Embryo (SHE) Cells | N-acetoxy-2-fluorenyl-acetamide | Carcinogenicity Testing | Induced a dose-dependent increase in morphological transformation, correlating with carcinogenic potential. | nih.gov |

Recombinant Enzyme Systems (e.g., Expressed Cytochrome P450 Isoforms)

To pinpoint the specific enzymes responsible for metabolizing a compound, researchers use recombinant systems that express single human cytochrome P450 (CYP) isoforms. nih.govresearchgate.net This approach is critical for understanding the metabolic activation of procarcinogens and predicting drug-drug interactions. For a nitroaromatic compound, CYP enzymes are known to be involved in both oxidative metabolism and reductive activation. frontiersin.orgfrontiersin.org For example, studies on 2-nitrofluorene (B1194847) have implicated human CYP1A1 in its metabolic activation. nih.govresearchgate.net These systems can determine which specific CYP isoforms (e.g., CYP1A1, 1A2, 2E1, 3A4) are responsible for converting this compound into its various metabolites. nih.govresearchgate.net

Liver Microsomal Preparations

Liver microsomes are subcellular fractions containing vesicles of the endoplasmic reticulum. nih.gov They are a rich source of Phase I drug-metabolizing enzymes, particularly the cytochrome P450 superfamily, and are widely used for in vitro drug metabolism studies. nih.govmdpi.com Incubating a compound like this compound with liver microsomes from different species (e.g., rat, mouse, human) helps to identify metabolic pathways and potential species differences in metabolism. nih.govnih.gov Studies on the related compound 2-nitrofluorene using rat liver microsomes have successfully identified various hydroxylated and reduced metabolites. nih.govnih.gov This model is essential for characterizing metabolic stability and identifying the primary metabolites formed through oxidative and reductive processes. nih.gov

In Vivo Animal Models

In vivo models are indispensable for understanding the complex interactions between a compound, its metabolites, and the whole organism, including absorption, distribution, metabolism, excretion (ADME), and long-term toxicity.

Rodent Models (Rats, Mice) in Carcinogenesis and Metabolism Studies

Rats and mice are the most common animal models for studying the carcinogenicity and metabolism of chemical compounds, including fluorene derivatives. iitri.org Long-term bioassays, often lasting two years, are considered the standard for evaluating tumorigenic potential. iitri.org

Carcinogenesis Studies: Research on compounds structurally related to this compound has demonstrated their carcinogenic potential in rodents. For instance, 2-nitrofluorene was found to induce squamous cell carcinomas of the forestomach and hepatocellular carcinoma in rats. nih.gov Similarly, 2-acetylaminofluorene (B57845) is a well-documented carcinogen that induces tumors in the liver, mammary gland, and other tissues in rats. aacrjournals.org These studies are crucial for identifying target organs of toxicity and understanding the carcinogenic risk to humans.

Metabolism Studies: In vivo metabolism studies in rats have been vital for elucidating the metabolic fate of fluorene compounds. After oral administration of 2-nitrofluorene to rats, a variety of hydroxylated acetylaminofluorenes were identified in the urine, indicating that nitroreduction followed by N-acetylation is a key metabolic pathway. nih.gov Studies in germ-free rats have also been conducted to differentiate between metabolism carried out by host enzymes versus the intestinal microflora, which is particularly important for nitro-group reduction. nih.gov

Table 2: Findings from In Vivo Rodent Models on Related Fluorene Compounds This table summarizes findings for compounds structurally related to this compound to illustrate the utility of these models.

| Model System | Compound Tested | Study Type | Key Findings | Citations |

|---|---|---|---|---|

| Rats | 2-Nitrofluorene | Carcinogenesis | Induced squamous cell carcinomas of the forestomach and hepatocellular carcinoma. | nih.govaacrjournals.org |

| 2-Acetylaminofluorene | Carcinogenesis | Induced high incidences of liver tumors (males) and mammary gland tumors (females). | aacrjournals.org | |

| 2-Nitrofluorene | Metabolism | Metabolized via nitroreduction and subsequent N-acetylation to form various hydroxylated acetylaminofluorenes. | nih.gov | |

| N-hydroxy-N-2-fluorenylacetamide | Metabolism | Used germ-free rats to distinguish host vs. microbial metabolism, particularly the role of gut microflora in deacetylation. | nih.gov |

Specific Strain and Species Differences in Metabolism and Response

The metabolism of nitrofluorene and acetylaminofluorene derivatives can vary significantly between different species and even strains within a species. These differences are often attributable to variations in the activity of metabolic enzymes.

The metabolism of 2-nitrofluorene (NF), a structural analogue of this compound, has been shown to differ between conventional and germ-free rats. In conventional rats, the primary metabolites are 7- and 5-hydroxy-2-acetylaminofluorene. nih.gov In contrast, germ-free animals excrete five different hydroxylated 2-nitrofluorenes, indicating a significant role for gut microbiota in the metabolic processing of this compound. nih.gov Furthermore, skin cytosols from various mammals, including rabbits, hamsters, guinea pigs, mice, and rats, have all demonstrated the ability to reduce 2-nitrofluorene, with the differences in activity linked to the relative levels of aldehyde oxidase and xanthine oxidase. nih.gov

Studies on 2-acetylaminofluorene (AAF), another related compound, in primary monolayer cultures of hepatocytes have revealed significant species-specific differences in metabolism. Hamster hepatocytes exhibit the highest rate of formation of ether-extractable metabolites, which is mainly due to the production of 2-aminofluorene (B1664046). nih.gov In contrast, hepatocytes from rats and guinea pigs show lower rates of formation of these metabolites. nih.gov The formation of C-hydroxylated metabolites, such as 7- and 9-hydroxy-AAF, also varies among species, with guinea pig and hamster hepatocytes being the most active. nih.gov The balance between the activation and detoxification pathways of AAF in hepatocytes, which can be expressed as the ratio of covalently bound metabolites to the sum of C-hydroxylated and stable water-soluble metabolites, has been suggested to correlate with species susceptibility to liver cancer. nih.gov

These findings suggest that the metabolism of this compound is also likely to be subject to significant inter-species and inter-strain variations. The presence of both a nitro group and an acetamide group provides multiple sites for metabolic modification, including nitroreduction, ring hydroxylation, and deacetylation, the rates of which are likely to be species and strain-dependent.

Table 1: Species Differences in the Metabolism of 2-Acetylaminofluorene by Hepatocytes in Primary Monolayer Culture

| Species | Rate of Ether-Extractable Metabolite Formation | Major Ether-Extractable Metabolite | Rate of C-Hydroxylated and Water-Soluble Metabolite Formation | Rate of Covalent Macromolecular Binding |

| Hamster | Highest | 2-Aminofluorene | High | Highest |

| Mouse | Intermediate | Not specified | Intermediate | Lowest |

| Rat | Lowest | Not specified | Lowest | Intermediate |

| Guinea Pig | Lowest | Not specified | High | Intermediate |

Biochemical and Biophysical Systems

Biochemical and biophysical systems provide controlled environments to study the fundamental interactions of this compound and its metabolites with biological molecules, particularly DNA.

DNA-Enzyme Co-immobilized Films for Metabolite Detection

While no specific studies utilizing DNA-enzyme co-immobilized films for the detection of this compound metabolites were identified, this technology represents a potential future direction for research. Such systems could, in theory, be designed to mimic the metabolic activation of the parent compound and subsequently detect the formation of DNA-reactive metabolites in real-time.

DNA-Only Systems for Adduct Formation Studies

DNA-only systems are invaluable for studying the direct interaction of reactive metabolites with DNA, leading to the formation of DNA adducts. These adducts are considered a crucial initial step in chemical carcinogenesis.

Studies with the parent compound, 2-nitrofluorene, have shown that its metabolism can lead to the formation of DNA adducts. Following oral administration to rats, the major DNA adduct identified in the liver is N-(deoxyguanosin-8-yl)-2-aminofluorene (dG-C8-AF). nih.gov This indicates that nitroreduction to an amino group is a key activation step.

Similarly, research on 2-acetylaminofluorene has identified several DNA adducts. The major adducts formed in vivo include the non-acetylated dG-C8-AF and two acetylated adducts: N-(deoxyguanosin-8-yl)-2-acetylaminofluorene (dG-C8-AAF) and 3-(deoxyguanosin-N2-yl)-2-acetylaminofluorene (dG-N2-AAF). nih.gov

In a cell-free system, plasmid pBR322 has been modified with various aromatic amines, including 2-acetylaminofluorene and 2-aminofluorene, to study the types of mutations induced by their DNA adducts. nih.gov These studies have shown that the major adducts are formed at the C8 position of deoxyguanosine. nih.gov The types of mutations observed, including frameshifts and base substitutions, depend on the specific structure of the aromatic amine. nih.gov

Given these findings, it is highly probable that metabolically activated this compound would also form covalent adducts with DNA, likely at the C8 position of guanine (B1146940). The specific nature of these adducts would depend on whether the nitro group is reduced and whether the acetyl group is retained or removed during metabolic processing.

Table 2: Major DNA Adducts Formed from 2-Nitrofluorene and 2-Acetylaminofluorene

| Parent Compound | Major DNA Adduct(s) | Site of Adduction |

| 2-Nitrofluorene | N-(deoxyguanosin-8-yl)-2-aminofluorene (dG-C8-AF) | C8 of deoxyguanosine |

| 2-Acetylaminofluorene | N-(deoxyguanosin-8-yl)-2-aminofluorene (dG-C8-AF) | C8 of deoxyguanosine |

| N-(deoxyguanosin-8-yl)-2-acetylaminofluorene (dG-C8-AAF) | C8 of deoxyguanosine | |

| 3-(deoxyguanosin-N2-yl)-2-acetylaminofluorene (dG-N2-AAF) | N2 of deoxyguanosine |

Advanced Analytical and Computational Methodologies for Research on N 7 Nitro 9h Fluoren 1 Yl Acetamide

Chromatographic and Mass Spectrometric Techniques for Compound and Metabolite Analysis

The separation and identification of N-(7-nitro-9H-fluoren-1-yl)acetamide and its metabolic products from complex biological matrices are primarily achieved through the powerful combination of liquid chromatography and mass spectrometry.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and High-Resolution MS (HRMS) for Profiling

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) stands as a cornerstone for the analysis of nitroaromatic compounds. usda.gov Methodologies developed for similar compounds, such as nitrofuran metabolites, can be adapted for this compound. nih.govnih.gov Ultra-high-performance liquid chromatography (UHPLC) offers rapid and efficient separation, often employing reversed-phase (RP) columns for nonpolar to moderately polar compounds or hydrophilic interaction liquid chromatography (HILIC) for more polar metabolites. nih.gov HILIC is particularly advantageous as it uses a high-organic mobile phase, which enhances electrospray ionization (ESI) efficiency and improves sensitivity. nih.gov

High-resolution mass spectrometry (HRMS), particularly with Orbitrap or quadrupole time-of-flight (Q-TOF) analyzers, provides highly accurate mass measurements (typically <5 ppm error). nih.govnih.gov This capability is indispensable for the confident identification of the parent compound and its metabolites in complex samples, allowing for the determination of elemental compositions without relying solely on reference standards. nih.govnih.gov The combination of UHPLC with HRMS allows for untargeted metabolomics approaches, creating a comprehensive profile of all detectable metabolites following exposure to the compound. mdpi.com

Table 1: Typical LC-MS/MS Parameters for Nitroaromatic Compound Analysis

| Parameter | Typical Setting | Purpose |

| Chromatography | ||

| Column | C18 Reversed-Phase or HILIC | Separation based on polarity |

| Mobile Phase | Acetonitrile/Water or Methanol/Water with additives (e.g., ammonium (B1175870) acetate) | Elution of analytes |

| Flow Rate | 0.2 - 0.5 mL/min (UHPLC) | Efficient separation |

| Injection Volume | 1 - 10 µL | Introduction of sample |

| Mass Spectrometry | ||

| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative | Generation of gas-phase ions |

| Scan Type | Full Scan (HRMS), Multiple Reaction Monitoring (MRM) | Detection and quantification |

| Collision Energy | Optimized for each compound | Fragmentation for structural information |

| Mass Analyzer | Triple Quadrupole, Q-TOF, Orbitrap | Mass-to-charge ratio measurement |

Quantification of Metabolites and DNA Adducts

Accurate quantification of metabolites and DNA adducts is critical for understanding the biological activity and potential toxicity of this compound. Stable isotope dilution mass spectrometry is the gold standard for this purpose, offering high precision and accuracy. nih.gov This technique involves synthesizing isotopically labeled internal standards (e.g., containing ¹³C or ¹⁵N) of the target analytes. These standards are spiked into the sample at a known concentration, co-extracted, and analyzed alongside the unlabeled analyte. The ratio of the native analyte to the labeled standard allows for precise quantification, correcting for any sample loss during preparation or variations in instrument response. nih.gov

For DNA adducts, the DNA is first isolated and enzymatically or thermally hydrolyzed to release the adducted nucleobases or nucleosides. nih.gov Ultrasensitive LC-MS/MS methods are required to detect the typically low concentrations of adducts found in biological samples, often in the range of 1 adduct per 10⁸ normal nucleotides. nih.govnih.gov Pre-column derivatization can be employed to improve the chromatographic retention and ionization efficiency of certain metabolites, enhancing detection limits. nih.govnih.gov

Spectroscopic Methods for Structural Elucidation and Interaction Studies (e.g., NMR, UV-Vis, Fluorescence)

Spectroscopic techniques are fundamental for the initial structural confirmation of synthesized this compound and for studying its interactions with biological macromolecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are essential for the unambiguous structural elucidation of the compound. nih.govresearchgate.net The chemical shifts (δ), coupling constants (J), and integration of the proton signals in the ¹H NMR spectrum provide detailed information about the aromatic and aliphatic protons. The ¹³C NMR spectrum confirms the carbon framework of the molecule. These experimental data are often compared with theoretical values calculated using computational methods to validate the assigned structure. nih.gov

UV-Visible (UV-Vis) Spectroscopy : The UV-Vis absorption spectrum of this compound is determined by its electronic structure. The spectrum typically shows characteristic absorption bands corresponding to π-π* transitions within the fluorene (B118485) ring system and n-π* transitions associated with the nitro and acetamido groups. nih.govresearchgate.net Solvatochromism studies, where spectra are recorded in solvents of different polarities, can provide insights into the nature of the electronic transitions and the molecule's ground and excited state dipole moments.

Fluorescence Spectroscopy : While many nitroaromatic compounds exhibit weak fluorescence due to quenching by the nitro group, fluorescence spectroscopy can be a powerful tool for studying interactions. researchgate.net Changes in the fluorescence properties (e.g., quenching or enhancement) upon binding to macromolecules like DNA or proteins can indicate an interaction and provide information on binding constants and mechanisms. researchgate.net

Electrochemical Approaches for Detection of Reactive Metabolites and DNA Damage

Electrochemical methods offer a sensitive and often real-time approach to studying the redox behavior of this compound and its potential to cause DNA damage. youtube.com The reduction of the nitro group is a key step in the metabolic activation of many nitroaromatic compounds, leading to the formation of reactive intermediates.

Electrochemical DNA biosensors, which utilize a layer of DNA immobilized on an electrode surface, are particularly valuable. nih.govmdpi.com The interaction of this compound or its electrochemically generated reactive metabolites with the immobilized DNA can be monitored by changes in the DNA's electrochemical signal (e.g., the oxidation peaks of guanine (B1146940) and adenine). nih.gov Studies on related nitrofluorenes have demonstrated that these biosensors can detect two types of damage: direct intercalation of the compound into the DNA helix and damage caused by short-lived radicals generated from the reduction of the nitro group. nih.gov These techniques provide a platform for screening the compound's genotoxic potential. nih.gov

Computational Chemistry and Molecular Modeling

Computational methods are integral to modern chemical research, providing insights that complement experimental findings and guide further investigation.

Density Functional Theory (DFT) Studies of Structure and Reactivity

Density Functional Theory (DFT) is a quantum chemical method used to predict the electronic structure and properties of molecules. For this compound, DFT calculations are used to:

Optimize Molecular Geometry : Determine the most stable three-dimensional conformation of the molecule. The calculated bond lengths and angles can be compared with experimental data from X-ray crystallography to validate the computational model. nih.govnih.govresearchgate.net

Predict Spectroscopic Properties : Calculate NMR chemical shifts and vibrational frequencies (IR and Raman), which aids in the interpretation of experimental spectra. nih.govresearchgate.net

Analyze Frontier Molecular Orbitals : The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy gap between HOMO and LUMO provides an indication of the molecule's kinetic stability and its potential to participate in charge-transfer interactions. nih.gov

Map Electrostatic Potential (ESP) : The ESP surface illustrates the charge distribution on the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are key to predicting sites of metabolic attack and intermolecular interactions.

Table 2: Key Parameters from DFT Calculations and Their Significance

| Calculated Parameter | Significance for this compound |

| Optimized Geometry | Predicts the most stable 3D structure, bond lengths, and angles. nih.goveurjchem.com |

| HOMO-LUMO Energy Gap | Indicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. nih.gov |

| Electrostatic Potential (ESP) | Identifies regions prone to electrophilic and nucleophilic attack, predicting interaction sites. |

| Calculated NMR Shifts | Aids in the assignment of experimental ¹H and ¹³C NMR signals. nih.gov |

| Vibrational Frequencies | Helps in the interpretation of IR and Raman spectra. |

By integrating these advanced analytical and computational methodologies, researchers can build a comprehensive understanding of the chemical properties, metabolic fate, and biological interactions of this compound.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

There is currently no publicly available research detailing the molecular docking and molecular dynamics simulations of this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling

There is currently no publicly available research on the Quantitative Structure-Activity Relationship (QSAR) modeling of this compound.

Future Research Directions and Unexplored Avenues for N 7 Nitro 9h Fluoren 1 Yl Acetamide

Development of N-(7-Nitro-9H-fluoren-1-yl)acetamide as a Research Probe

The unique chemical structure of this compound suggests its potential as a specialized research probe. The fluorene (B118485) backbone provides a rigid, planar structure, while the nitro and acetamide (B32628) groups offer opportunities for specific interactions and spectroscopic signaling. Future research should focus on harnessing these features. For instance, its parent compound, 2-AAF, is a well-established genotoxic carcinogen used to induce liver cancer in animal models for research purposes. sigmaaldrich.comsigmaaldrich.com Investigating whether this compound exhibits similar or unique carcinogenic properties could establish it as a valuable tool for studying the mechanisms of chemical carcinogenesis, particularly the influence of nitro-group substitution on biological activity.

Furthermore, nitrofluorene derivatives have been identified as versatile electron acceptors, a property leveraged to create dyes that absorb light from the visible to the infrared region. nih.gov This suggests that this compound could be developed into a fluorescent probe. Its potential applications could include visualizing specific cellular components or processes, or as a sensor for detecting specific enzymes or biomolecules that interact with the nitroaromatic structure.

Comprehensive Elucidation of Structure-Activity Relationships for Genotoxicity and Biological Activities

Understanding the relationship between the chemical structure of this compound and its biological effects is crucial. Structure-activity relationship (SAR) studies are needed to pinpoint the specific contributions of the nitro group at the C-7 position and the acetamide group at the C-1 position to its genotoxicity and other biological activities.

For many aromatic amines and nitroaromatics, metabolic activation is a prerequisite for their mutagenic and carcinogenic effects. nih.govresearchgate.net SAR studies on related compounds have shown that the position and nature of substituents dramatically influence these activities. For example, studies on diaminofluorene derivatives have shown that substitutions at the C9 position can mitigate the mutagenicity often associated with the fluorene core. nih.gov Similarly, research on nitro-substituted salicylic acids demonstrated that the position of the nitro group significantly impacts antimicrobial activity. nih.gov A systematic investigation into analogs of this compound, as detailed in the table below, would provide a comprehensive understanding of its SAR.

| Analog | Modification | Hypothesized Impact on Activity |

| N-(9H-fluoren-1-yl)acetamide | Removal of the 7-nitro group | Elucidate the role of the nitro group in genotoxicity. |

| 1-Amino-7-nitro-9H-fluorene | Removal of the acetyl group | Determine the effect of the acetamide moiety on metabolic activation and DNA binding. |

| N-(2-nitro-9H-fluoren-1-yl)acetamide | Isomeric shift of the nitro group | Investigate how the position of the electron-withdrawing group affects biological activity. |

| N-(7-amino-9H-fluoren-1-yl)acetamide | Reduction of the nitro group | Assess the activity of the corresponding aromatic amine metabolite. |

These studies would clarify the molecular features essential for its biological actions and guide the design of new molecules with tailored properties.

Investigation of Novel Metabolic Pathways and Enzyme Systems

The metabolism of nitro-PAHs is a critical determinant of their biological fate and toxicity. For the related compound 2-AAF, N-hydroxylation by cytochrome P450 enzymes (specifically CYP1A2) is a key activation step that leads to the formation of DNA adducts and subsequent tumorigenesis. sigmaaldrich.com It is hypothesized that this compound undergoes similar metabolic activation. However, the presence of the nitro group introduces additional metabolic possibilities, including nitroreduction.

Future research should aim to identify the specific enzymes involved in both the oxidative metabolism of the acetamide group and the reductive metabolism of the nitro group. The enzymatic reduction of a nitro group is known to be a critical step in the activation of some nitroaromatic compounds, leading to toxic species. researchgate.net Studies on other nitroaromatics have shown that this process can generate reactive intermediates. nih.gov Investigating the metabolism of this compound in various in vitro systems (e.g., liver microsomes, specific CYP enzymes) and in vivo models will be essential. This research could reveal novel metabolic pathways and identify key activating and detoxifying enzymes, providing insight into potential species-specific differences in its carcinogenicity. For example, the metabolism of N-hydroxy-N-2-fluorenylacetamide by neutrophils involves oxidation by myeloperoxidase, suggesting that inflammatory cells could play a role in the activation of such carcinogens in vivo. nih.gov

Application in Environmental Monitoring and Biomarker Research

Nitro-PAHs are environmental pollutants, and the development of biomarkers to assess human exposure and associated health risks is a significant area of research. nih.govnih.gov DNA and protein adducts formed by reactive metabolites of PAHs and nitro-PAHs serve as valuable biomarkers of exposure and effect. nih.gov

Future studies should investigate whether this compound or its metabolites can be detected in environmental samples or human tissues. If this compound is found to be an environmental contaminant, research could focus on developing sensitive analytical methods for its detection. Furthermore, identifying specific DNA or protein adducts derived from this compound in exposed populations could establish it as a biomarker for environmental monitoring. This would involve using surrogate tissues, such as blood lymphocytes or exfoliated cells, to assess exposure and potential risk to target organs. nih.gov

Exploration of New Synthetic Strategies and Analog Design

The exploration of novel synthetic routes is essential for producing this compound and a diverse library of its analogs for SAR studies and other research applications. While general methods for the synthesis of acetamides and nitroarenes are well-established, optimizing these for the fluorene scaffold is necessary. globalresearchonline.netresearchgate.netmdpi.commdpi.com

Common synthetic strategies that could be explored include:

Nitration of N-(9H-fluoren-1-yl)acetamide: Direct nitration of the acetylated fluorenamine precursor. This would require careful control of reaction conditions to achieve regioselectivity for the 7-position.

Acetylation of 7-nitro-9H-fluoren-1-amine: Synthesis of the nitro-substituted fluorenamine followed by acetylation. This is often a more controlled approach.

Multi-component Reactions: One-pot synthesis methods could provide an efficient route to novel derivatives. globalresearchonline.netresearchgate.net

Modification of the Fluorene Core: Introducing substituents such as halogens or heterocyclic rings onto the fluorene backbone could generate analogs with altered electronic properties and biological activities. researchgate.net For example, strategically placed fluorine atoms can block sites of metabolism, aiding in the elucidation of metabolic pathways.

The development of efficient and versatile synthetic strategies will be fundamental to advancing research on this class of compounds.

Advanced Mechanistic Studies using "Omics" Technologies (e.g., DNA Adductomics)

To fully understand the genotoxic mechanisms of this compound, advanced "omics" technologies are indispensable. DNA adductomics, in particular, offers a powerful tool for identifying the full spectrum of DNA adducts formed by a chemical. nih.gov While studies have characterized the DNA adducts of related compounds like N-2-fluorenylacetamide, which primarily binds to the C-8 position of guanine (B1146940), the adduct profile of the 1-acetamide, 7-nitro isomer is unknown. nih.gov

Applying DNA adductomics to cells or tissues treated with this compound would provide a comprehensive map of the DNA lesions it induces. nih.gov This information is critical for understanding its mutagenic signature and carcinogenic potential. These studies can reveal how the compound's structure influences the type and location of DNA damage, offering insights into its mode of action. nih.gov Such analyses have the potential to link specific DNA adducts to cancer risk, establishing them as crucial biomarkers. nih.gov

Q & A

Q. Q1: What are the critical steps and reaction conditions for synthesizing N-(7-nitro-9H-fluoren-1-yl)acetamide with high purity?

A: The synthesis involves nitro-group introduction and acetamide coupling to the fluorene core. Key steps include:

- Nitration : Controlled nitration at the 7-position of fluorene using mixed acids (HNO₃/H₂SO₄) at 0–5°C to avoid over-nitration .

- Acetamide coupling : Reacting the nitro-fluorene intermediate with acetyl chloride or acetic anhydride in anhydrous conditions (e.g., DMF as solvent, 60–80°C, 6–8 hours) .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) to achieve >95% purity. Monitor via HPLC or TLC .

Structural Confirmation

Q. Q2: Which spectroscopic techniques are most reliable for confirming the structure of this compound?

A: A multi-technique approach is essential:

- ¹H/¹³C NMR : Assign peaks based on substituent effects—nitro groups deshield adjacent protons (e.g., H-8 and H-9 in fluorene) .

- IR Spectroscopy : Confirm acetamide (C=O stretch at ~1650–1680 cm⁻¹) and nitro groups (asymmetric stretch at ~1520 cm⁻¹) .

- X-ray crystallography : Resolves ambiguities in regiochemistry, especially if competing substitution pathways occur .

Stability and Storage

Q. Q3: How should this compound be stored to prevent degradation during long-term research use?

A:

- Storage conditions : Dissolve in anhydrous DMSO or DMF, aliquot into airtight vials, and store at -80°C (stable for ≥6 months) or -20°C (stable for 1 month) .

- Avoid : Exposure to light (due to nitro group photosensitivity) and moisture (hydrolysis risk of the acetamide bond) .

Toxicity and Safety

Q. Q4: What safety precautions are recommended when handling this compound in laboratory settings?

A:

- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles. Use in a fume hood due to potential respiratory irritancy .

- Toxicity profile : Classified as a questionable carcinogen (based on structural analogs like N-hydroxy-2-acetylaminofluorene) .

- Waste disposal : Neutralize with alkaline solutions (e.g., 10% NaOH) before disposal to degrade nitro groups .

Advanced Mechanistic Studies

Q. Q5: How can researchers resolve contradictions in biological activity data for this compound across different assay systems?

A:

- Dose-response validation : Test multiple concentrations (e.g., 1 nM–100 µM) in triplicate to rule out assay-specific artifacts .

- Metabolic stability : Assess compound integrity in biological matrices (e.g., liver microsomes or plasma) to identify degradation products that may interfere .

- Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding modes to targets like kinases or GPCRs, then validate via mutagenesis .

Analytical Method Development

Q. Q6: What strategies optimize HPLC method development for quantifying this compound in complex mixtures?

A:

- Column selection : C18 reverse-phase column (5 µm, 250 mm × 4.6 mm) with a mobile phase of acetonitrile/water (70:30 v/v) + 0.1% trifluoroacetic acid (retention time ~8–10 minutes) .

- Detection : UV-Vis at 254 nm (nitro group absorption) with a linear range of 0.1–50 µg/mL (R² > 0.99) .

- Validation : Include spike-recovery tests (90–110% recovery) and inter-day precision (<5% RSD) .

Contradictory Spectroscopic Data

Q. Q7: How should researchers address discrepancies between experimental and theoretical NMR chemical shifts for this compound?

A:

- Computational validation : Compare experimental shifts with DFT-calculated shifts (e.g., B3LYP/6-311+G(d,p)) to identify misassignments .

- Solvent effects : Account for deuterated solvent (e.g., DMSO-d₆ vs. CDCl₃) in calculations, as polarity alters shielding .

- Dynamic effects : Use NOESY to confirm spatial proximity of protons, especially in crowded regions of the fluorene ring .

Biological Activity Profiling

Q. Q8: What in vitro assays are most suitable for evaluating the pharmacological potential of this compound?

A: Prioritize assays based on structural motifs:

- Anticancer activity : MTT assay in HeLa or MCF-7 cells (IC₅₀ determination) .

- Antimicrobial screening : Broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Enzyme inhibition : Fluorescence-based assays for kinases (e.g., EGFR) or proteases .

Data Reproducibility Challenges

Q. Q9: How can researchers ensure reproducibility in synthesizing this compound across different laboratories?

A:

- Detailed protocols : Specify exact equivalents, solvent grades (e.g., anhydrous vs. HPLC-grade), and stirring rates .

- Intermediate characterization : Share NMR/Fourier-transform infrared spectroscopy (FTIR) data for nitro-fluorene precursors to confirm correct substitution .

- Collaborative validation : Cross-validate yields and purity via round-robin testing between labs .

Advanced Computational Modeling

Q. Q10: What in silico approaches predict the reactivity and metabolic pathways of this compound?

A:

- Reactivity : Use density functional theory (DFT) to calculate Fukui indices, identifying electrophilic sites prone to nucleophilic attack (e.g., nitro group reduction) .

- Metabolism : Simulate Phase I/II metabolism with software like Schrödinger’s ADMET Predictor or StarDrop .

- Toxicity prediction : Leverage QSAR models (e.g., ProTox-II) to flag potential mutagenicity or hepatotoxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。